molecular formula C13H16N2O2 B14907036 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile

Cat. No.: B14907036
M. Wt: 232.28 g/mol
InChI Key: LGBAUNCAVZTDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzylamine derivative with an aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases and infections.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonitrile group but shares the core structure.

    6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carbonitrile group.

    6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a different substitution pattern

Uniqueness

The presence of the carbonitrile group in 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile makes it unique compared to its analogs. This functional group can participate in various chemical reactions, making the compound versatile for synthetic modifications and enhancing its potential biological activities .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C13H16N2O2/c1-15-5-4-9-6-12(16-2)13(17-3)7-10(9)11(15)8-14/h6-7,11H,4-5H2,1-3H3

InChI Key

LGBAUNCAVZTDGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C#N)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.